molecular formula C22H45N3O3 B14212606 1-Methyl-3-octadecyl-2,3-dihydro-1H-imidazol-1-ium nitrate CAS No. 799246-96-1

1-Methyl-3-octadecyl-2,3-dihydro-1H-imidazol-1-ium nitrate

Cat. No.: B14212606
CAS No.: 799246-96-1
M. Wt: 399.6 g/mol
InChI Key: ZICWFYMFTSDUMY-UHFFFAOYSA-O
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Description

1-Methyl-3-octadecyl-2,3-dihydro-1H-imidazol-1-ium nitrate is a compound belonging to the class of ionic liquids. These are salts in the liquid state, typically composed of an organic cation and an inorganic anion. This particular compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents .

Preparation Methods

The synthesis of 1-Methyl-3-octadecyl-2,3-dihydro-1H-imidazol-1-ium nitrate typically involves the alkylation of imidazole derivatives. One common method includes the reaction of 1-methylimidazole with octadecyl bromide under reflux conditions to form 1-Methyl-3-octadecylimidazolium bromide. This intermediate is then treated with silver nitrate to replace the bromide ion with a nitrate ion, yielding the final product .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Methyl-3-octadecyl-2,3-dihydro-1H-imidazol-1-ium nitrate undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include solvents like acetonitrile, dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted imidazole derivatives .

Scientific Research Applications

1-Methyl-3-octadecyl-2,3-dihydro-1H-imidazol-1-ium nitrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methyl-3-octadecyl-2,3-dihydro-1H-imidazol-1-ium nitrate exerts its effects is primarily through its ionic nature. The compound can disrupt cell membranes in microbial organisms, leading to cell lysis and death. In drug delivery, its amphiphilic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability .

Comparison with Similar Compounds

Similar compounds include other imidazolium-based ionic liquids such as 1-butyl-3-methylimidazolium nitrate and 1-hexyl-3-methylimidazolium nitrate. Compared to these, 1-Methyl-3-octadecyl-2,3-dihydro-1H-imidazol-1-ium nitrate has a longer alkyl chain, which imparts higher hydrophobicity and better solubility for hydrophobic substances. This makes it particularly useful in applications requiring the solubilization of non-polar compounds .

Similar Compounds

Properties

CAS No.

799246-96-1

Molecular Formula

C22H45N3O3

Molecular Weight

399.6 g/mol

IUPAC Name

1-methyl-3-octadecyl-1,2-dihydroimidazol-1-ium;nitrate

InChI

InChI=1S/C22H44N2.NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21-20-23(2)22-24;2-1(3)4/h20-21H,3-19,22H2,1-2H3;/q;-1/p+1

InChI Key

ZICWFYMFTSDUMY-UHFFFAOYSA-O

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C[NH+](C=C1)C.[N+](=O)([O-])[O-]

Origin of Product

United States

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